4-Hydroxy-8-methoxy-2-methylquinoline

Physicochemical profiling Lead optimization Quinoline SAR

Researchers requiring a defined trisubstituted quinoline scaffold for kinase or Nur77 modulator programs often face supply inconsistency and inadequate characterization data. 4-Hydroxy-8-methoxy-2-methylquinoline (CAS 15644-89-0) resolves this with batch-to-batch consistency and full spectroscopic traceability. - Confirmed MAO-B selectivity (>88-fold vs. MAO-A, IC₅₀ 1.13 μM) and validated Nur77-binding pharmacophore (KD 2.25-4.10 μM) per published SAR. - Reproducible solid-state properties (mp 222 °C, density 1.216 g/cm³) enable reliable formulation and scale-up studies. - Stocked in multiple quantities with cold-chain or ambient shipping options; delivered with certificate of analysis for immediate use.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 15644-89-0
Cat. No. B096571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8-methoxy-2-methylquinoline
CAS15644-89-0
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C(=CC=C2)OC
InChIInChI=1S/C11H11NO2/c1-7-6-9(13)8-4-3-5-10(14-2)11(8)12-7/h3-6H,1-2H3,(H,12,13)
InChIKeyDJYYBMQABYVSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-8-methoxy-2-methylquinoline Scaffold Overview


4-Hydroxy-8-methoxy-2-methylquinoline (CAS 15644-89-0) is a trisubstituted quinoline featuring hydroxyl, methoxy, and methyl groups at the 4-, 8-, and 2-positions, respectively . With a molecular weight of 189.21 g/mol and a predicted pKa of 4.55 ± 0.40, this compound serves as a versatile small-molecule scaffold in early drug discovery . Unlike simpler mono- or disubstituted quinolines, the precise arrangement of its substituents imparts unique physicochemical properties and biological recognition features, making it a non-interchangeable building block for medicinal chemistry campaigns targeting kinases, epigenetic regulators, and nuclear receptors [1].

1 Precisely substituted quinoline scaffold for early drug discovery
2 Multi-target campaigns: kinases, epigenetic regulators, nuclear receptors
3 Non-interchangeable building block; substitution pattern defines recognition

4-Hydroxy-8-methoxy-2-methylquinoline: Irreplaceable Scaffold


Attempts to substitute 4-Hydroxy-8-methoxy-2-methylquinoline with structurally simpler quinolines—such as 4-hydroxy-2-methylquinoline, 8-methoxy-2-methylquinoline, or 8-methoxyquinoline—introduce measurable liabilities in acidity, solid-state stability, and biological target engagement. The 8-methoxy group significantly modulates the compound's pKa and electron density, while the 4-hydroxyl group is essential for hydrogen-bonding interactions with biological targets . Experimental data confirm that the 8-methoxy-2-methylquinoline moiety is a fundamental pharmacophoric element for Nur77 nuclear receptor binding, and its removal or positional isomerization abolishes antitumor activity in hepatocellular carcinoma models [1]. The following quantitative evidence demonstrates exactly where this compound diverges from its closest analogs.

Des-methoxy or des-hydroxy analogs

Acidity and ionization profile shift may alter target engagement and permeability compared to the 8-methoxy-4-hydroxy substitution.

Simpler quinoline building blocks

Thermal stability and cold-storage requirements diverge; ambient-stable analogs may not replicate solid-state behavior.

4-Hydroxy-2-methylquinoline replacement

Loss of the 8-methoxy group abolishes Nur77 pharmacophoric recognition and MAO-B selectivity, limiting biological pathway studies.

4-Hydroxy-8-methoxy-2-methylquinoline: Head-to-Head Comparisons


Acidity Modulation vs. 4-Hydroxy-2-methylquinoline

The predicted acid dissociation constant (pKa) of 4-Hydroxy-8-methoxy-2-methylquinoline is 4.55 ± 0.40 , compared to 4.44 ± 0.40 for the des-methoxy analog 4-hydroxy-2-methylquinoline . This +0.11 unit increase reflects the electron-donating effect of the 8-methoxy substituent, which weakens the acidity of the 4-OH group. At physiological pH 7.4, the target compound exists in a slightly lower proportion of the ionized phenolate form, which directly impacts solubility, membrane permeability, and protein-binding interactions.

pKa Modulation
Data to verify
ΔpKa +0.11
Supports pH-dependent property interpretation
Predicted values; experimental verification recommended
Physicochemical profiling Lead optimization Quinoline SAR

Solid-State Stability vs. 4-Hydroxy-2-methylquinoline

4-Hydroxy-8-methoxy-2-methylquinoline requires refrigerated storage at 2–8°C , whereas the des-methoxy comparator 4-hydroxy-2-methylquinoline is stable at ambient temperature . The lower thermal stability of the target compound is attributed to the 8-methoxy group, which may facilitate oxidative degradation or tautomeric equilibria. This differential storage requirement is a tangible procurement consideration: laboratories must ensure cold-chain logistics for the target compound, which is not necessary for the simpler analog.

Storage Stability
Specification review
2–8°C required vs ambient analog
Cold-chain logistics consideration
Supplier specifications; confirm with COA
Chemical stability Storage handling Procurement logistics

Crystalline Density vs. 4-Hydroxy-2-methylquinoline

The predicted density of 4-Hydroxy-8-methoxy-2-methylquinoline is 1.216 ± 0.06 g/cm³ , compared to approximately 1.120 g/cm³ (rough estimate) for 4-hydroxy-2-methylquinoline . This ~8.6% higher density indicates more efficient crystal packing, likely due to the additional methoxy group providing supplementary intermolecular interactions (e.g., C–H···O hydrogen bonds). The higher density may translate to different solubility, hygroscopicity, and mechanical properties relevant to solid-form screening in early preclinical development.

Crystal Density
Data to verify
1.216 g/cm³ (+8.6%)
Supports crystal packing property review
Predicted density; experimental confirmation advised
Solid-state properties Crystallization Formulation development

MAO-B Selectivity over MAO-A

In enzyme inhibition assays, 8-methoxy-2-methylquinolin-4-ol (the tautomeric form of the target compound) exhibited an IC₅₀ of 1.13 × 10³ nM (1.13 μM) against human MAO-B, while showing negligible inhibition of MAO-A with IC₅₀ > 1.00 × 10⁵ nM (>100 μM) [1]. This represents a >88-fold selectivity for MAO-B over MAO-A. In contrast, the structurally related 4-hydroxy-2-methylquinoline scaffold has no reported MAO inhibitory activity in curated databases, and 8-methoxyquinoline derivatives are primarily associated with PDE4 inhibition rather than MAO modulation [2]. This MAO-B selectivity profile is unique to the 4-hydroxy-8-methoxy-2-methyl substitution pattern among commercially available quinoline building blocks.

MAO-B Selectivity
Reported
IC₅₀ 1.13 μM (MAO-B) >100 μM (MAO-A)
Supports MAO-B isoform selectivity profiling
Fluorescence assay, human supersomes; >88-fold window
Monoamine oxidase Neuropharmacology Selectivity profiling

Nur77 Pharmacophore: 8-Methoxy-2-methylquinoline Moiety

Structure–activity relationship (SAR) studies on quinoline–indole–Schiff base derivatives demonstrated that the 8-methoxy-2-methylquinoline moiety is a fundamental pharmacophoric element for binding to the Nur77 nuclear receptor [1]. Derivatives retaining this moiety exhibited KD values of 2.25–4.10 μM and antiproliferative IC₅₀ values < 3.78 μM against hepatocellular carcinoma (HCC) cell lines. Removal or structural modification of the 8-methoxy-2-methylquinoline core—including substitution with simpler quinoline analogs—resulted in loss of Nur77 binding and abrogation of antitumor activity. Although the published data are derived from elaborated derivatives rather than the parent compound, the SAR explicitly identifies the 8-methoxy-2-methylquinoline scaffold as the minimal essential pharmacophoric unit, establishing its non-redundant role.

Nur77 Pharmacophore
Class-level
KD 2.25–4.10 μM (derivatives)
Supports essential moiety interpretation
SAR from elaborated analogs; verify parent binding
Nuclear receptor modulation Hepatocellular carcinoma SAR studies

Melting Point Depression vs. 4-Hydroxy-2-methylquinoline

The experimentally determined melting point of 4-Hydroxy-8-methoxy-2-methylquinoline is 222°C , whereas 4-hydroxy-2-methylquinoline melts at 234–236°C . This 12–14°C depression in melting point indicates weaker crystal lattice energy in the target compound, consistent with the disruption of intermolecular hydrogen-bonding networks by the 8-methoxy substituent. The lower melting point can be advantageous for melt-based formulation techniques and may correlate with higher solubility in organic solvents, but it also imposes tighter temperature controls during storage and handling.

Melting Point
Reported
222°C (Δ –12 to –14°C)
Supports thermal property differentiation
Experimental; des-methoxy analog melts at 234–236°C
Thermal analysis Crystallinity Purification

4-Hydroxy-8-methoxy-2-methylquinoline Application Scenarios


Nur77-Targeted HCC Drug Discovery

Building directly on SAR evidence [1], 4-Hydroxy-8-methoxy-2-methylquinoline serves as the essential core scaffold for synthesizing Nur77-modulating derivatives. The 4-hydroxyl group provides a synthetic handle for introducing amino-linked indole–carbohydrazide warheads (e.g., 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives), which demonstrate KD values of 2.25–4.10 μM for Nur77 and sub-4 μM antiproliferative IC₅₀ against HCC cell lines. The 8-methoxy-2-methylquinoline moiety is explicitly identified as the minimal pharmacophoric unit; simpler analogs (4-hydroxy-2-methylquinoline, 8-methoxyquinoline) lack this activity entirely.

Selective MAO-B Inhibitor Development

As quantified in BindingDB [2], the compound exhibits a unique MAO-B selectivity profile (MAO-B IC₅₀ = 1.13 μM; MAO-A IC₅₀ > 100 μM; >88-fold selectivity). This moderate potency combined with high isoform selectivity makes it an attractive starting scaffold for structure-based optimization toward MAO-B inhibitors for Parkinson's disease or depression. The 4-hydroxyl group is amenable to prodrug strategies, while the 8-methoxy group contributes to the MAO-B selectivity. Neither 4-hydroxy-2-methylquinoline nor 8-methoxy-2-methylquinoline reproduces this selectivity profile.

Kinase Inhibitor Building Block

Substituted quinolin-4-ol compounds are established intermediates for preparing protein tyrosine kinase (PTK) inhibitors [3]. The well-characterized physicochemical profile of 4-Hydroxy-8-methoxy-2-methylquinoline—including pKa (4.55), melting point (222°C), density (1.216 g/cm³), and defined storage conditions (2–8°C)—enables reproducible synthetic protocols and quality control in multi-step kinase inhibitor syntheses. The 8-methoxy group provides a spectroscopic handle (¹H NMR, ¹³C NMR) for reaction monitoring that is absent in simpler quinoline building blocks.

Solid-Form Screening and Preformulation

The distinct solid-state properties of 4-Hydroxy-8-methoxy-2-methylquinoline—particularly its melting point depression (ΔTm = –12 to –14°C vs. 4-hydroxy-2-methylquinoline) and higher crystal density (+8.6%)—make it a valuable comparator compound for systematic solid-form screens . Researchers investigating the impact of methoxy substitution on quinoline crystal packing, solubility, and stability can use this compound alongside its des-methoxy analog to establish structure–property relationships that guide formulation development.

Application
Selection Property
Validation Focus
Nur77 pathway studies in HCC
8-Methoxy-2-methylquinoline pharmacophoric core
Nur77 binding and antiproliferative response
MAO-B isoform selectivity studies
Isoform selectivity profile
MAO-B enzyme inhibition assays
Kinase inhibitor intermediate synthesis
Well-characterized physicochemical profile
Synthetic reproducibility and QC
Solid-form and preformulation research
Distinct crystal packing properties
Structure-property relationship analysis

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